3-Trifluoromethylbenzoic acid, morpholide
Overview
Description
3-Trifluoromethylbenzoic acid, morpholide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethylbenzoic acid, morpholide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
4-(trifluoromethyl)benzoyl chloride+morpholine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylbenzoic acid, morpholide can undergo various chemical reactions, including:
Nucleophilic substitution: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters.
Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and water. Conditions typically involve the use of a base to neutralize the by-products.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Nitro, sulfonyl, and halogenated derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols: Formed from the reduction of the carbonyl group.
Scientific Research Applications
3-Trifluoromethylbenzoic acid, morpholide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethylbenzoic acid, morpholide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzoyl chloride
- 4-(trifluoromethyl)benzyl bromide
- 3-fluoro-4-(trifluoromethyl)benzoyl chloride
Uniqueness
3-Trifluoromethylbenzoic acid, morpholide is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
morpholin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-3-1-2-9(8-10)11(17)16-4-6-18-7-5-16/h1-3,8H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQNAFUPXWKYRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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